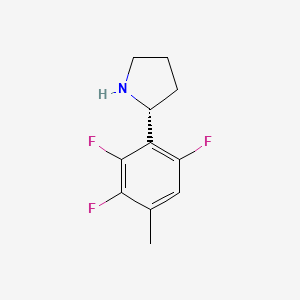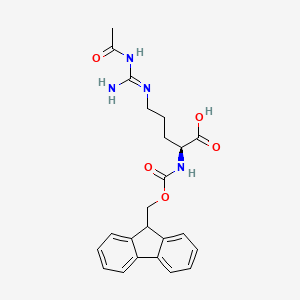
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an acetylguanidino group, and a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid typically involves multiple steps:
Fmoc Protection:
Acetylation: The acetylguanidino group can be introduced by reacting the appropriate guanidine derivative with acetic anhydride.
Coupling Reactions: The final coupling of the protected amino acid with the pentanoic acid backbone is usually carried out using peptide coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Hydrolysis: Hydrolysis of the ester or amide bonds under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions at the acetylguanidino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Hydrolysis: Aqueous HCl or NaOH.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amine.
Hydrolyzed Products: Hydrolysis can yield the corresponding carboxylic acids and amines.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Utilized in the synthesis of complex organic molecules.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which it is used.
類似化合物との比較
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Arginine.
Acetylguanidino Derivatives: Compounds with similar guanidino groups.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other areas of research.
特性
分子式 |
C23H26N4O5 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-5-[[acetamido(amino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C23H26N4O5/c1-14(28)26-22(24)25-12-6-11-20(21(29)30)27-23(31)32-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,27,31)(H,29,30)(H3,24,25,26,28)/t20-/m0/s1 |
InChIキー |
KBDXLEKAZBMEBH-FQEVSTJZSA-N |
異性体SMILES |
CC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
正規SMILES |
CC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)
![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)

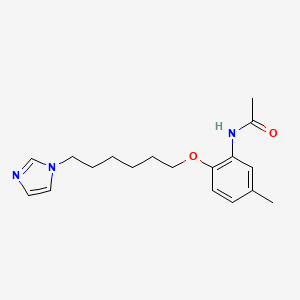
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)


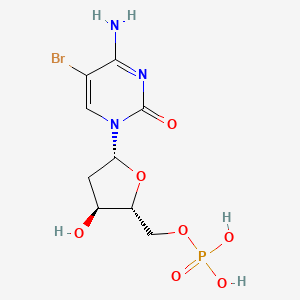
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)

![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)
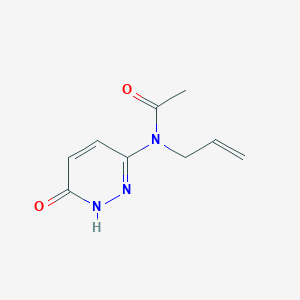
![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
